REACTION_CXSMILES
|
[C:1]([OH:10])(=O)[C:2]1[C:3](=[CH:5][CH:6]=[CH:7][CH:8]=1)[OH:4].C(Cl)(=O)C(Cl)=O.[C:17]([N:24]1[C:32]2[C:27](=[CH:28][CH:29]=[C:30]([NH2:33])[CH:31]=2)[CH:26]=[N:25]1)([O:19][C:20]([CH3:23])([CH3:22])[CH3:21])=[O:18].C(N(CC)CC)C>CN(C=O)C.ClCCl>[C:17]([N:24]1[C:32]2[C:27](=[CH:28][CH:29]=[C:30]([NH:33][C:1](=[O:10])[C:2]3[CH:8]=[CH:7][CH:6]=[CH:5][C:3]=3[OH:4])[CH:31]=2)[CH:26]=[N:25]1)([O:19][C:20]([CH3:23])([CH3:22])[CH3:21])=[O:18]
|
Name
|
|
Quantity
|
1.06 g
|
Type
|
reactant
|
Smiles
|
C(C=1C(O)=CC=CC1)(=O)O
|
Name
|
|
Quantity
|
1.13 mL
|
Type
|
reactant
|
Smiles
|
C(C(=O)Cl)(=O)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
1.86 g
|
Type
|
reactant
|
Smiles
|
C(=O)(OC(C)(C)C)N1N=CC2=CC=C(C=C12)N
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
1.24 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the ice bath was removed
|
Type
|
WAIT
|
Details
|
was continued for 3.5 h
|
Duration
|
3.5 h
|
Type
|
CUSTOM
|
Details
|
Solvent was removed under vacuum with minimum heat
|
Type
|
CUSTOM
|
Details
|
after evacuating further
|
Type
|
CUSTOM
|
Details
|
to remove residual oxalyl chloride
|
Type
|
DISSOLUTION
|
Details
|
the residue was redissolved in dichloromethane (80 mL)
|
Type
|
STIRRING
|
Details
|
After stirring for 10 min
|
Duration
|
10 min
|
Type
|
WAIT
|
Details
|
After 1 h
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
the solution was transferred to a separatory funnel
|
Type
|
WASH
|
Details
|
washed with cold water (200 mL)
|
Type
|
WASH
|
Details
|
The organic layer was then washed with cold satd aq NaHCO3 (200 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated under vacuum
|
Type
|
CUSTOM
|
Details
|
The product was chromatographed over silica gel (0 to 60% EtOAc in hexane)
|
Type
|
CUSTOM
|
Details
|
recrystallized from dichloromethane/hexanes
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C(=O)(OC(C)(C)C)N1N=CC2=CC=C(C=C12)NC(C1=C(C=CC=C1)O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.482 g | |
YIELD: PERCENTYIELD | 17% | |
YIELD: CALCULATEDPERCENTYIELD | 17.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |